Cas no 1024716-58-2 (3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)

3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 化学的及び物理的性質
名前と識別子
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- 3-((4-((HYDROXYIMINO)ETHYL)PHENYL)IMINO)-5-BROMOINDOLIN-2-ONE
- 5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one
- 3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one
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- MDL: MFCD00955512
- インチ: 1S/C16H12BrN3O2/c1-9(20-22)10-2-5-12(6-3-10)18-15-13-8-11(17)4-7-14(13)19-16(15)21/h2-8,22H,1H3,(H,18,19,21)/b20-9+
- InChIKey: ZNXYMEVBZWGVTR-AWQFTUOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)/C(/C(N2)=O)=N/C1C=CC(/C(/C)=N/O)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 498
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 74
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB160512-1 g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |
1024716-58-2 | 1g |
€211.30 | 2023-06-23 | ||
abcr | AB160512-5 g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |
1024716-58-2 | 5g |
€377.50 | 2023-06-23 | ||
abcr | AB160512-1g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |
1024716-58-2 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB160512-10 g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one |
1024716-58-2 | 10g |
€482.50 | 2023-06-23 | ||
abcr | AB160512-5g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |
1024716-58-2 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB160512-10g |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one; . |
1024716-58-2 | 10g |
€482.50 | 2024-06-10 |
3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-oneに関する追加情報
Introduction to 3-((4-((Hydroxyimino)ethyl)phenylimino)-5-bromoindolin-2-one and Its Significance in Modern Chemical Research
3-((4-((Hydroxyimino)ethyl)phenylimino)-5-bromoindolin-2-one, identified by its CAS number CAS no. 1024716-58-2, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a brominated indolinone core appended with a phenyl group containing a hydroxyimino moiety, has garnered attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including the hydroxyimino and imino functionalities, as well as the bromine atom, suggests a rich chemical reactivity that could be exploited for synthetic applications and drug discovery.
The compound's structure is characterized by a rigid indolinone backbone, which is a common scaffold in many bioactive molecules. The indolinone ring system is known for its stability and its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of a bromine atom at the 5-position of the indolinone ring enhances the molecule's potential as a synthetic intermediate, allowing for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design.
The phenyl ring substituent, connected to the indolinone core via an imino linkage, adds another layer of complexity to the molecule. The imino group (C=N) is known to participate in various coordination interactions with metal ions, which can be leveraged in catalytic processes or for designing metal-binding ligands. Moreover, the hydroxyimino group (–CH=NOH) is a versatile functionality that can undergo tautomerization to form an enamine or imine structure under different pH conditions. This tautomerism can influence the compound's solubility, reactivity, and interaction with biological targets.
In recent years, there has been growing interest in exploring the biological activities of molecules containing the indolinone scaffold. Several studies have demonstrated that indolinone derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents on the indolinone ring can significantly modulate these activities. For instance, the presence of electron-withdrawing groups like bromine can enhance binding affinity to biological targets, while electron-donating groups can influence metabolic stability.
The hydroxyimino-containing derivatives of indolinone have been particularly studied for their potential role in modulating enzyme activity. The hydroxyimino group is structurally similar to nitroso compounds and can participate in redox reactions, making it an attractive moiety for designing molecules that interact with reactive oxygen species or enzymes involved in oxidative stress pathways. Such interactions are relevant in contexts like neurodegenerative diseases and cancer therapy.
The synthesis of 3-((4-((Hydroxyimino)ethyl)phenylimino)-5-bromoindolin-2-one presents an intriguing challenge due to the multiple functional groups present. However, advances in synthetic methodologies have made it possible to construct complex heterocyclic structures with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient construction of carbon-carbon bonds, while palladium-catalyzed coupling reactions enable the introduction of aryl or vinyl groups at specific positions within the molecule.
The bromine atom at the 5-position of the indolinone ring serves as a handle for further derivatization. For example, palladium-catalyzed Suzuki-Miyaura coupling can be used to introduce aryl groups at this position, expanding the library of possible derivatives. Similarly, Buchwald-Hartwig amination allows for the introduction of amino groups, which can be further functionalized into amides or other pharmacologically relevant structures.
In drug discovery pipelines, compounds like 3-((4-((Hydroxyimino)ethyl)
The potential applications of 3-((4-((
The development of computational tools has further enhanced the study of such complex molecules. Molecular modeling and docking studies allow researchers to predict how 3-((4-((
In conclusion, 3-((4-((
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